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Compound of Interest
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Cat. No.: B8729569 Get Quote

Introduction

BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By

catalyzing the conversion of inactive cortisone to active cortisol, particularly in tissues such as

the liver and adipose tissue, 11β-HSD1 has been identified as a promising therapeutic target

for metabolic disorders.[1][2] This guide provides a comprehensive overview of the discovery

and development of BI 187004, with a focus on its mechanism of action, preclinical evaluation,

and clinical trial results. While specific details of the initial discovery and preclinical studies for

BI 187004 are not extensively published, this document outlines the typical methodologies

employed for 11β-HSD1 inhibitors and presents the available clinical data for BI 187004.

Mechanism of Action: The Role of 11β-HSD1 in
Glucocorticoid Signaling
BI 187004 exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme

is a key component of the glucocorticoid signaling pathway, which is integral to numerous

physiological processes, including metabolism, inflammation, and stress response. In target

tissues, 11β-HSD1 increases the local concentration of cortisol, the primary active

glucocorticoid in humans, thereby amplifying glucocorticoid receptor activation.[1]

Dysregulation of this pathway, leading to excessive intracellular cortisol levels, has been

implicated in the pathophysiology of type 2 diabetes, obesity, and metabolic syndrome.[2] By
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blocking 11β-HSD1, BI 187004 aims to reduce local cortisol concentrations, thereby mitigating

the downstream effects of excessive glucocorticoid signaling.

Figure 1: Mechanism of action of BI 187004 in the glucocorticoid signaling pathway.

Discovery and Preclinical Development
The discovery of a potent and selective 11β-HSD1 inhibitor like BI 187004 typically involves a

multi-step process, beginning with high-throughput screening of compound libraries, followed

by lead optimization through medicinal chemistry efforts.

1. High-Throughput Screening (HTS) for 11β-HSD1 Inhibitors:

Objective: To identify initial "hit" compounds that inhibit 11β-HSD1 activity from a large

chemical library.

Methodology: A common method is a cell-based assay using a human cell line (e.g.,

HEK293) engineered to express human 11β-HSD1.[3]

Cell Culture and Transduction: HEK293 cells are cultured and transduced with a BacMam

virus expressing the human 11β-HSD1 enzyme.[3]

Compound Incubation: The transduced cells are plated in 384-well plates and incubated

with test compounds from the library at a fixed concentration.

Substrate Addition: The substrate, cortisone, is added to the wells to initiate the enzymatic

reaction.[3]

Quantification of Cortisol: After a defined incubation period, the cell culture supernatant is

collected. The amount of cortisol produced is quantified using a competitive homogenous

time-resolved fluorescence (HTRF) assay.[3]

Hit Identification: Compounds that significantly reduce cortisol production compared to

control wells (containing vehicle, e.g., DMSO) are identified as hits.

2. In Vitro Potency and Selectivity Assays:
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Objective: To determine the potency (e.g., IC50) of lead compounds and their selectivity for

11β-HSD1 over other related enzymes, particularly 11β-HSD2.

Methodology:

Enzyme Source: Microsomes from cells overexpressing human 11β-HSD1 are often used

as the enzyme source.

Assay Buffer: The assay is performed in a buffer containing a cofactor, such as NADPH.

Compound Titration: A range of concentrations of the test compound is incubated with the

enzyme and substrate.

Detection: The conversion of cortisone to cortisol is measured, often by LC-MS/MS, which

allows for precise quantification.[4]

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme

activity (IC50) is calculated from the dose-response curve.

Selectivity: A similar assay is performed with 11β-HSD2 to determine the IC50 for the off-

target enzyme. High selectivity is indicated by a large ratio of IC50 (11β-HSD2) / IC50

(11β-HSD1).

3. Preclinical In Vivo Models:

Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD)

properties of the candidate drug in animal models of metabolic disease.

Methodology:

Animal Model: Diet-induced obese (DIO) mice are a commonly used model, as they

exhibit features of metabolic syndrome.[1]

Drug Administration: The test compound is administered orally to the animals for a

specified period.

Efficacy Endpoints: Key parameters such as blood glucose levels, insulin sensitivity (e.g.,

using an oral glucose tolerance test), body weight, and lipid profiles are measured.[1]
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PK/PD Analysis: Blood samples are collected at various time points to determine the

drug's pharmacokinetic profile. Tissue samples (e.g., liver, adipose tissue) may be

collected to measure drug concentration and ex vivo 11β-HSD1 inhibition.[2]
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Figure 2: General workflow for the discovery and development of an 11β-HSD1 inhibitor.

Clinical Development of BI 187004
BI 187004 has undergone several clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2

diabetes.

BI 187004 is rapidly absorbed after oral administration, with the time to maximum plasma

concentration (tmax) typically occurring within 2 hours.[4][5] The drug exhibits non-proportional

pharmacokinetics, particularly at lower doses, which is suggestive of target-mediated drug

disposition (TMDD) due to its high-affinity binding to 11β-HSD1.[6] The terminal half-life of BI
187004 is long, ranging from approximately 106 to 124 hours in patients with type 2 diabetes,

supporting a once-daily dosing regimen.[4][7] Renal excretion of the parent compound is low.[8]

Table 1: Pharmacokinetic Parameters of BI 187004 in Clinical Trials
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Parameter
Healthy Volunteers (Single
Dose)[8]

Patients with T2DM
(Multiple Doses)[4]

Dose Range 2.5 - 360 mg 10 - 360 mg

Tmax (median) ~2 hours 0.67 - 2.00 hours

Terminal Half-life
14.5 - 33.5 hours (dose-

dependent)
106 - 124 hours

Exposure (Cmax, AUC)
Non-proportional increase with

dose

Non-proportional increase with

dose

Oral Clearance (CL/F) Low Low (2.01–6.47 L/h)[7]

Clinical studies have consistently demonstrated that BI 187004 potently inhibits 11β-HSD1 in

both the liver and subcutaneous adipose tissue.[9][10]

Liver 11β-HSD1 Inhibition: This is assessed indirectly by measuring the ratio of urinary

tetrahydrocortisol (THF) and allo-THF to tetrahydrocortisone (THE). Treatment with BI
187004 leads to a significant and dose-dependent decrease in this ratio, indicating robust

target engagement in the liver.[5][10]

Adipose Tissue 11β-HSD1 Inhibition: Measured directly via ex vivo assays on subcutaneous

fat biopsies, BI 187004 has shown near-complete inhibition of the enzyme.[5][10]

Despite the potent and sustained inhibition of 11β-HSD1, clinical trials with BI 187004 have not

demonstrated clinically relevant improvements in glycemic control or body weight in patients

with type 2 diabetes.[5][6] In a 28-day study, no significant changes were observed in fasting

plasma glucose or body weight, and there was even a significant increase in weighted mean

plasma glucose at higher doses.[5][6]

Table 2: Pharmacodynamic Effects of BI 187004
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Parameter Dose Result Citation

Liver 11β-HSD1

Inhibition
≥10 mg

Significant decrease

in urinary

(aTHF+THF)/THE

ratio

[5][10]

Adipose Tissue 11β-

HSD1 Inhibition (at

24h post-dose)

10 mg 59.4% [8][10]

360 mg 98.6% [8][10]

Adipose Tissue 11β-

HSD1 Inhibition

(multiple doses)

≥40 mg ≥80% [7]

Fasting Plasma

Glucose

20, 80, 240 mg (28

days)

No clinically relevant

change
[5][6]

Body Weight
20, 80, 240 mg (28

days)

No clinically relevant

change
[5][6]

BI 187004 has been generally well-tolerated in clinical trials.[5][10] The most commonly

reported drug-related adverse events were of mild to moderate intensity and included

headache, diarrhea, flushing, and dizziness.[5][6] A dose-dependent increase in heart rate has

been observed.[6] Inhibition of 11β-HSD1 can lead to a compensatory activation of the

hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased levels of ACTH, though these

have generally remained within the normal range during treatment with BI 187004.[4][11]
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Clinical Trial Workflow (e.g., NCT01874483)
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Figure 3: Simplified workflow of a multiple rising dose clinical trial for BI 187004.

Conclusion
BI 187004 is a potent and selective inhibitor of 11β-HSD1 that has demonstrated excellent

target engagement in clinical trials. Its development followed a logical progression from
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discovery through preclinical and clinical evaluation. The pharmacokinetic profile supports

once-daily dosing, and the drug has been shown to be generally safe and well-tolerated.

However, despite achieving near-complete inhibition of its target enzyme in both liver and

adipose tissue, BI 187004 did not translate this pharmacological effect into clinically meaningful

benefits for glycemic control or body weight in patients with type 2 diabetes.[5] These findings

have contributed to the broader understanding of the role of 11β-HSD1 inhibition in the

treatment of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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